7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane

Catalog No.
S12304774
CAS No.
M.F
C14H22N4O
M. Wt
262.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspir...

Product Name

7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane

IUPAC Name

7-(6-methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane

Molecular Formula

C14H22N4O

Molecular Weight

262.35 g/mol

InChI

InChI=1S/C14H22N4O/c1-17-7-5-14(9-17)4-3-6-18(10-14)12-8-13(19-2)16-11-15-12/h8,11H,3-7,9-10H2,1-2H3

InChI Key

OXCPIIGJSUMBJR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCCN(C2)C3=CC(=NC=N3)OC

7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure, which includes a pyrimidine moiety. The compound features a diazaspiro framework, indicating the presence of two nitrogen atoms within the spiro structure, contributing to its potential biological activity and chemical reactivity. The methoxy group attached to the pyrimidine ring enhances its solubility and reactivity, making it an interesting candidate for various applications in medicinal chemistry.

The chemical reactivity of 7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane can be attributed to its functional groups:

  • Nucleophilic Substitution: The nitrogen atoms in the diazaspiro structure can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Electrophilic Aromatic Substitution: The methoxy group on the pyrimidine ring can facilitate electrophilic aromatic substitution, making it reactive towards electrophiles.
  • Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, particularly at the pyrimidine site.

These reactions enable the synthesis of derivatives that may exhibit enhanced biological properties or improved pharmacokinetic profiles.

Preliminary studies suggest that 7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane may exhibit significant biological activities, including:

  • Antitumor Activity: Compounds with similar structures have been investigated for their potential to inhibit tumor growth, possibly through interference with cellular signaling pathways.
  • Antimicrobial Properties: The presence of the pyrimidine moiety is often associated with antimicrobial activity, suggesting that this compound could have similar effects.
  • CNS Activity: Given its structural similarity to known psychoactive compounds, it may also possess central nervous system activity.

Further research is necessary to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of 7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane typically involves multi-step organic reactions:

  • Formation of the Pyrimidine Ring: Synthesize the 6-methoxypyrimidine core using appropriate precursors such as urea derivatives and aldehydes through cyclization reactions.
  • Construction of the Spiro Framework: Utilize cyclization methods involving diazabicyclic intermediates to form the spiro structure.
  • Final Assembly: Combine the pyrimidine and spiro components through coupling reactions, potentially using coupling agents or catalysts to facilitate bond formation.

These methods may vary based on available reagents and desired yields.

7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or infectious diseases due to its biological activity.
  • Chemical Probes: For studying biological pathways and mechanisms in cellular systems.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide based on its antimicrobial properties.

Interaction studies are crucial for understanding how 7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane interacts with biological targets:

  • Protein Binding Studies: Investigate how the compound binds to specific proteins or enzymes, which could indicate its mechanism of action.
  • Receptor Interaction Assays: Assess its affinity for various receptors involved in neurotransmission or cell signaling pathways.
  • Metabolic Stability Tests: Evaluate how metabolic processes affect the compound's stability and bioavailability.

These studies are essential for optimizing therapeutic efficacy and minimizing side effects.

Several compounds share structural similarities with 7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Properties
6-MethoxypyrimidinContains a pyrimidine ringAntimicrobialSimple structure
2-MethylpiperidineContains a piperidine ringCNS activityBasic nitrogen structure
1H-Pyrazole derivativesContains a pyrazole ringAntitumorDiverse reactivity
2-AminopyrimidineSimilar nitrogen frameworkAntiviralStronger basicity

The unique combination of a diazaspiro framework with a methoxypyrimidine moiety in 7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane distinguishes it from these compounds, potentially offering distinct pharmacological profiles and applications.

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Exact Mass

262.17936134 g/mol

Monoisotopic Mass

262.17936134 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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